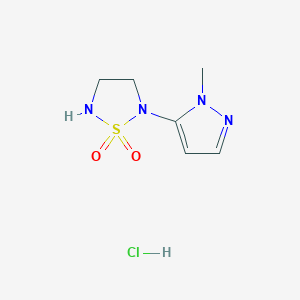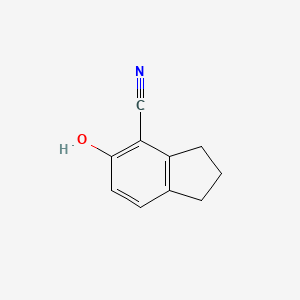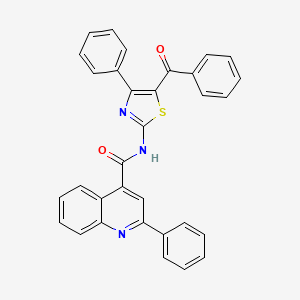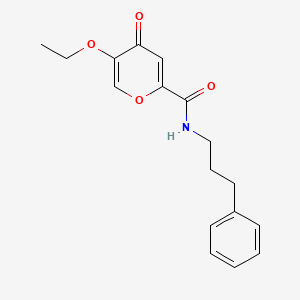![molecular formula C23H21FN2O2 B2778411 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide CAS No. 922576-87-2](/img/structure/B2778411.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide, also known as FL-41, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FL-41 is a derivative of indole and has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Novel Compounds for Anti-inflammatory Purposes
Research on the synthesis of novel compounds with anti-inflammatory activity highlights the exploration of chemical structures similar to the one you're interested in. One study described the synthesis of derivatives by reacting pyrazole with various substituted acetamides, indicating a methodological approach to designing compounds with potential therapeutic effects K. Sunder & Jayapal Maleraju, 2013.
Antitumor Activity Evaluation
Another area of application involves the synthesis of derivatives for evaluating antitumor activity. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their potential antitumor activity, showcasing the relevance of these chemical structures in cancer research L. Yurttaş et al., 2015.
Chemosensors
Development of Bifunctional Chemosensors
Coordination polymers bearing benzimidazolyl-based linkers have been synthesized and characterized for their potential as luminescence sensors. This research indicates the utility of complex chemical structures in detecting substances, demonstrating another scientific application of similar compounds Yong-Sheng Shi et al., 2020.
Propiedades
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(22(17)20)23(26)28)25-21(27)14-15-7-9-16(24)10-8-15/h4-12H,2-3,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHZWSFETLARFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=C(C=C4)F)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)

![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)






![4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2778344.png)
![2-(4-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2778345.png)


